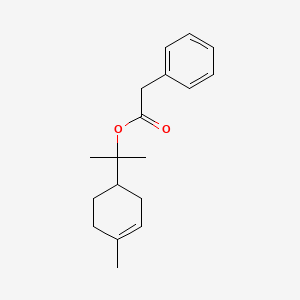

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate

Beschreibung

Eigenschaften

CAS-Nummer |

71648-36-7 |

|---|---|

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-phenylacetate |

InChI |

InChI=1S/C18H24O2/c1-14-9-11-16(12-10-14)18(2,3)20-17(19)13-15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |

InChI-Schlüssel |

DIRWDZLUWISLGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Methyl-1-(4-Methyl-3-cyclohexen-1-yl)ethylphenylacetat beinhaltet typischerweise die Veresterung von 1-Methyl-1-(4-Methyl-3-cyclohexen-1-yl)ethanol mit Phenylessigsäure. Die Reaktion wird normalerweise von einer Säure wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktionsbedingungen umfassen oft das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Toluol oder Dichlormethan, um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Kristallisation sind in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

1-Methyl-1-(4-Methyl-3-cyclohexen-1-yl)ethylphenylacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, wobei Nucleophile wie Amine oder Alkohole die Phenylacetatgruppe ersetzen und neue Verbindungen bilden.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen, um die gewünschten Umwandlungen sicherzustellen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1-(4-Methyl-3-cyclohexen-1-yl)ethylphenylacetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einer nützlichen Sonde bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Eigenschaften, wie entzündungshemmenden oder antimikrobiellen Wirkungen, ist im Gange.

Industrie: Es wird aufgrund seines angenehmen Aromas und seiner Stabilität in der Formulierung von Duftstoffen, Aromen und anderen Konsumprodukten verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1-Methyl-1-(4-Methyl-3-cyclohexen-1-yl)ethylphenylacetat seine Wirkung entfaltet, hängt von seiner Interaktion mit molekularen Zielstrukturen ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren, was zu verschiedenen physiologischen Reaktionen führt. Die beteiligten Pfade können Signaltransduktion, Stoffwechselregulation und Genexpression umfassen.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate has a wide range of scientific research applications:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.

Wirkmechanismus

The mechanism by which 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate

- Synonyms: Terpinyl isobutyrate, p-Menth-1-en-8-yl isobutyrate .

- CAS Number : 7774-65-4 .

- Molecular Formula : C₁₄H₂₄O₂ .

- Molecular Weight : 224.38 g/mol .

Structural Features :

The compound contains a cyclohexenyl moiety substituted with a methyl group and an isobutyrate ester group. This structure contributes to its stability and flavor-enhancing properties.

Comparison with Structurally and Functionally Similar Compounds

Ethyl Phenylacetate

Chemical Identity :

Functional Comparison :

Methyl 2-Hydroxyacetate

Chemical Identity :

Functional Comparison :

Key Difference: Methyl 2-hydroxyacetate lacks the cyclohexenyl group and is primarily used in non-food applications, unlike Terpinyl isobutyrate .

2-Phenylethyl 2-Phenylacetate

Chemical Identity :

- IUPAC Name : 2-Phenylethyl 2-phenylacetate

- CAS Number: Not explicitly provided .

Functional Comparison :

| Property | Terpinyl Isobutyrate | 2-Phenylethyl 2-Phenylacetate |

|---|---|---|

| Aroma Profile | Honey-like | Likely floral/fruity (structural analogy) |

| Molecular Weight | 224.38 g/mol | Higher (exact value unreported) |

Key Difference : The additional phenyl group in 2-phenylethyl 2-phenylacetate may enhance its persistence in fragrances but limits its use in food compared to Terpinyl isobutyrate .

Research Findings and Trends

- Flavor Stability : Ethyl phenylacetate’s OAV decreases during yeast fermentation, suggesting sensitivity to metabolic activity . In contrast, Terpinyl isobutyrate’s complex structure may confer greater stability in processed foods.

- Thermal Degradation : Terpinyl isobutyrate emits irritants upon decomposition, necessitating careful handling in industrial settings .

Biologische Aktivität

1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate (CAS 71648-36-7) is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of specialty chemicals and is characterized by its unique molecular structure, which includes cyclohexene and phenylacetate moieties. Understanding its biological activity is crucial for applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHO

- Molecular Weight : 272.38 g/mol

- EINECS Number : 275-765-9

Biological Activity Overview

The biological activity of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Studies have demonstrated that compounds with similar structural features often possess significant antibacterial and antifungal properties, suggesting that 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate may also have similar effects.

2. Antioxidant Activity

The presence of phenolic structures in its composition suggests potential antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts, such as in the management of metabolic disorders or cancer treatment. The exact mechanisms of action require further elucidation through detailed biochemical studies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate.

Case Study 1: Antimicrobial Activity

A study published in Microbial Lipases highlighted the efficacy of similar esters in inhibiting bacterial growth. The results indicated that structural components significantly influenced antimicrobial potency, suggesting that 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate could exhibit comparable effects due to its structural analogies .

Case Study 2: Antioxidant Properties

Research on related compounds showed promising antioxidant activities, with some derivatives demonstrating significant radical scavenging abilities. This aligns with findings from studies on essential oils containing similar chemical structures, which often reveal high antioxidant capacities .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate | Potentially significant | High (based on structural analogs) | Possible |

| Related Compound A | Confirmed | Moderate | Confirmed |

| Related Compound B | Confirmed | High | Uncertain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.